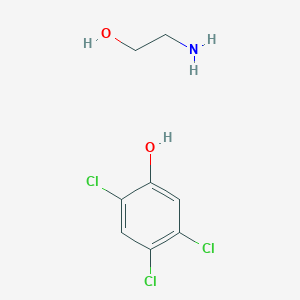

2,4,5-Trichlorophenol; 2-aminoethan-1-ol

Descripción

2,4,5-Trichlorophenol (2,4,5-TCP) 2,4,5-Trichlorophenol (CAS RN: 95-95-4) is a chlorinated phenolic compound primarily used as a pesticide, fungicide, and intermediate in synthesizing herbicides like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) . Environmental concerns arise from its role in dioxin formation (e.g., TCDD) during combustion or chemical accidents, as seen in the 1976 Seveso disaster .

2-Aminoethan-1-ol (Ethanolamine) 2-Aminoethan-1-ol (CAS RN: 141-43-5), commonly known as ethanolamine, is an organic compound with applications in pharmaceuticals, surfactants, and gas treatment. The available data focuses on chlorophenols, so this article will emphasize 2,4,5-TCP and its analogs.

Propiedades

Fórmula molecular |

C8H10Cl3NO2 |

|---|---|

Peso molecular |

258.5 g/mol |

Nombre IUPAC |

2-aminoethanol;2,4,5-trichlorophenol |

InChI |

InChI=1S/C6H3Cl3O.C2H7NO/c7-3-1-5(9)6(10)2-4(3)8;3-1-2-4/h1-2,10H;4H,1-3H2 |

Clave InChI |

NLBAZSHZTAHJDV-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1Cl)Cl)Cl)O.C(CO)N |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Byproduct Risks

The mechanism begins with the deprotonation of methanol by sodium hydroxide, generating a methoxide ion that attacks the aromatic ring. This step is followed by the elimination of chloride and the formation of a phenoxide intermediate, which is subsequently acidified to yield 2,4,5-trichlorophenol. However, this method is fraught with risks, most notably the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic byproduct. The 1976 Seveso disaster, where TCDD contamination rendered 15 square kilometers of land uninhabitable, underscores the hazards of inadequate temperature control during this reaction.

Industrial Challenges and Modern Alternatives

Despite its historical prevalence, this method has largely been supplanted by safer alternatives due to the irreversible environmental and health risks associated with dioxin formation. Modern protocols emphasize stringent temperature monitoring and the use of closed-loop systems to mitigate runaway reactions. Nevertheless, the inherent dangers of this route have driven research toward catalytic chlorination and diazotization methods.

Catalytic Chlorination of 2,5-Dichlorophenol in Polar Aprotic Solvents

A patent-pending method developed in response to the Seveso disaster involves the chlorination of 2,5-dichlorophenol in the presence of a Lewis acid catalyst and a polar aprotic solvent. This approach eliminates dioxin formation by avoiding the high-temperature conditions required for tetrachlorobenzene hydrolysis.

Reaction Parameters and Solvent Selection

The reaction employs chlorine gas as the chlorinating agent, with solvents such as nitrobenzene or 1,2-dichloroethane (dielectric constant: 10.4) ensuring optimal solubility of reactants. Aluminum chloride (0.5–10 wt% relative to 2,5-dichlorophenol) serves as the preferred Lewis acid catalyst, enhancing the electrophilic substitution at the para position. Temperatures between 0°C and 20°C favor the formation of 2,4,5-trichlorophenol over its 2,3,6-isomer, with a typical product ratio of 12.8:1.

Table 1: Comparative Analysis of Chlorination Conditions

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–20°C | Maximizes 2,4,5-isomer |

| Solvent Dielectric Constant | ≥8 | Enhances reaction rate |

| Catalyst Concentration | 4–10 wt% AlCl₃ | Improves isomer selectivity |

Workup and Purification

Post-reaction, the mixture is treated with aqueous hydrochloric acid to quench excess catalyst, followed by solvent distillation or alkaline extraction to isolate 2,4,5-trichlorophenol. Gas chromatography analysis of the crude product typically reveals 89–90% target compound, 7% 2,3,6-trichlorophenol, and 2–3% tetrachlorophenol impurities.

Diazotization and Hydrolysis of 2,4,5-Trichloroaniline

An alternative route involves the diazotization of 2,4,5-trichloroaniline followed by hydrolysis. This method, detailed in a 2019 patent, achieves a 75.8% yield with 97% purity.

Stepwise Reaction Process

-

Diazotization : 2,4,5-Trichloroaniline is dissolved in 30% sulfuric acid and treated with sodium nitrite at 8°C to form the diazonium salt.

-

Hydrolysis : The diazonium salt is reacted with copper(II) sulfate pentahydrate in sulfuric acid at 80°C, liberating nitrogen gas and forming 2,4,5-trichlorophenol.

Yield Optimization and Byproduct Management

Key factors include precise temperature control during diazotization to prevent premature decomposition and the use of dichloroethane for efficient extraction. The final product is isolated via rotary evaporation, yielding a pale yellow solid with minimal residual solvents.

Preparation of 2-Aminoethan-1-Ol (Ethanolamine)

While 2,4,5-trichlorophenol synthesis dominates the provided literature, ethanolamine production follows a distinct pathway. The primary industrial method involves the ammonolysis of ethylene oxide, which proceeds as follows:

Ethylene Oxide Ammonolysis

Ethylene oxide reacts with aqueous ammonia at 60–150°C under pressure, producing a mixture of monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA). The product distribution depends on the ammonia-to-oxide ratio, with excess ammonia favoring MEA formation.

Table 2: Typical Product Distribution in Ethanolamine Synthesis

| Ammonia:Oxide Ratio | MEA (%) | DEA (%) | TEA (%) |

|---|---|---|---|

| 10:1 | 75 | 20 | 5 |

| 1:1 | 25 | 40 | 35 |

Catalytic and Green Chemistry Approaches

Recent advancements focus on zeolite catalysts to improve selectivity and reduce energy consumption. However, these methods remain secondary to the established ammonolysis process due to cost and scalability challenges.

Comparative Analysis of 2,4,5-Trichlorophenol Synthesis Routes

Análisis De Reacciones Químicas

2,4,5-Triclorofenol: sufre varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar quinonas cloradas.

Reducción: Las reacciones de reducción pueden convertirlo en fenoles menos clorados.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, donde los átomos de cloro son reemplazados por otros nucleófilos

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como los iones hidróxido . Los principales productos formados a partir de estas reacciones incluyen quinonas cloradas, fenoles menos clorados y fenoles sustituidos .

2-aminoetan-1-ol: participa en varias reacciones, que incluyen:

Esterificación: Reacciona con ácidos carboxílicos para formar ésteres.

Amidación: Reacciona con ácidos carboxílicos para formar amidas.

Sustitución: El grupo hidroxilo puede ser sustituido por otros grupos funcionales

Los reactivos comunes incluyen ácidos carboxílicos, cloruros de ácido y haluros de alquilo. Los principales productos incluyen ésteres, amidas y etanolaminas sustituidas .

Aplicaciones Científicas De Investigación

Overview

2,4,5-Trichlorophenol is a chlorinated phenolic compound known for its use as a herbicide and fungicide. Its production is often linked to the synthesis of other pesticides and industrial chemicals.

Applications

- Agriculture :

- Environmental Science :

- Health Implications :

Case Studies

- A study investigating TCP's effects on reed canary grass demonstrated that exposure resulted in significant oxidative stress, evidenced by elevated levels of antioxidant enzymes .

- Another cohort study linked higher urinary TCP levels with increased all-cause mortality, emphasizing the compound's potential health risks .

Overview

2-aminoethan-1-ol, also known as ethanolamine, is an organic compound widely used in various chemical processes.

Applications

- Pharmaceuticals :

-

Material Science :

- Surfactants and Emulsifiers : Ethanolamine is employed in producing surfactants used in detergents and personal care products. Its ability to stabilize emulsions makes it valuable in cosmetic formulations.

- Biochemical Research :

Case Studies

- A study on tetrahydrobenzo[b]thiophene derivatives revealed that compounds containing ethanolamine exhibited notable antioxidant properties, indicating potential therapeutic uses .

Comparative Data Table

| Compound | Primary Application | Environmental Impact | Health Risks |

|---|---|---|---|

| 2,4,5-Trichlorophenol | Herbicide/Fungicide | Oxidative stress in plants | Increased mortality risk |

| 2-aminoethan-1-ol | Pharmaceutical synthesis | Low | Generally considered safe |

Mecanismo De Acción

2,4,5-Triclorofenol: ejerce sus efectos principalmente a través de su interacción con las membranas celulares y las enzimas. Alterar la integridad de la membrana e inhibir la actividad enzimática, lo que lleva a la muerte celular en los microorganismos . Los objetivos moleculares incluyen lípidos de membrana y enzimas involucradas en la respiración celular .

2-aminoetan-1-ol: actúa como un bloque de construcción para la síntesis de fosfolípidos, que son componentes esenciales de las membranas celulares. Está involucrado en la biosíntesis de la fosfatidiletanolamina, un fosfolípido clave en las membranas biológicas . Las vías incluyen la vía de Kennedy para la biosíntesis de fosfolípidos .

Comparación Con Compuestos Similares

Comparison of 2,4,5-Trichlorophenol with Structurally Similar Chlorophenols

Structural Isomers: 2,4,5-TCP vs. 2,4,6-TCP

- Cleaning Efficiency : Both isomers show ≥95% removal at 125°F, but neither is detectable at 105°F with a pre-soak .

- Toxicity: 2,4,6-TCP’s carcinogenicity contrasts with 2,4,5-TCP’s non-carcinogenic status. However, 2,4,5-TCP induces oxidative stress in plants, elevating hydrogen peroxide and glutathione S-transferase activity .

Dichlorophenols: 2,4-DCP and 3,4-DCP

- 2,4-Dichlorophenol (2,4-DCP): A precursor to 2,4-D herbicide.

- 3,4-Dichlorophenol: Less commonly used; both dichlorophenols are substrates for human hydroxysteroid sulfotransferase hSULT2A1, similar to 2,4,5-TCP .

Pentachlorophenol (PCP)

- Regulatory Differences : PCP is heavily restricted due to toxicity, while 2,4,5-TCP faces fewer bans .

Key Research Findings

Environmental Monitoring

- Groundwater Analysis : 2,4,5-TCP has a practical quantification limit (PQL) of 10 µg/L using EPA Method 8270, stricter than 2,4,6-TCP’s 5 µg/L .

- Human Exposure : Urinary metabolites of 2,4,5-TCP and 2,4,6-TCP were detected in NHANES studies, emphasizing biomonitoring needs .

Notes

Limitations on 2-Aminoethan-1-ol: Insufficient data in the provided evidence precluded a detailed comparison.

Research Gaps : Further studies on 2,4,5-TCP’s long-term ecotoxicological impacts and alternatives for herbicide synthesis are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.